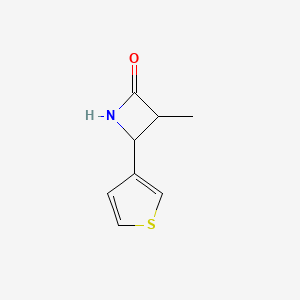

3-Methyl-4-(thiophen-3-yl)azetidin-2-one

Description

Properties

Molecular Formula |

C8H9NOS |

|---|---|

Molecular Weight |

167.23 g/mol |

IUPAC Name |

3-methyl-4-thiophen-3-ylazetidin-2-one |

InChI |

InChI=1S/C8H9NOS/c1-5-7(9-8(5)10)6-2-3-11-4-6/h2-5,7H,1H3,(H,9,10) |

InChI Key |

FVMIOZMOBBRVMP-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(NC1=O)C2=CSC=C2 |

Origin of Product |

United States |

Preparation Methods

Staudinger Cycloaddition for β-Lactam Ring Formation

The Staudinger [2+2] cycloaddition between imines and ketenes remains the most widely used method for constructing the azetidin-2-one core. This approach enables precise control over stereochemistry and substituent placement.

- Imine precursor : Thiophen-3-ylmethylidene amine (1.2 eq)

- Ketene source : Acetyl chloride (1.0 eq) in anhydrous dichloromethane

- Base : Triethylamine (2.5 eq) at −10°C

- Reaction time : 6–8 hours

- Yield : 68–72%

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | −10°C to 0°C | Prevents ketene dimerization |

| Solvent polarity | Low (e.g., DCM) | Enhances cycloaddition rate |

| Imine substitution | Electron-withdrawing | Increases reactivity |

Ring-Closing Strategies for Functionalized Azetidines

Alternative routes involve cyclization of β-amino acids or their derivatives. A notable example includes:

- Thiophene coupling : Suzuki-Miyaura cross-coupling of 3-bromothiophene with boronic ester-functionalized β-amino ester (Pd(PPh₃)₄, K₂CO₃, 80°C, 12 h).

- Cyclization : Intramolecular Mitsunobu reaction using DIAD/PPh₃ (0°C → rt, 24 h) to form the azetidinone ring.

- Methylation : Quaternization with methyl iodide (K₂CO₃, DMF, 50°C, 6 h).

- Competing side reactions during cyclization (e.g., epimerization).

- Requires chromatographic purification (silica gel, hexane/EtOAc 4:1).

Post-Functionalization of Preformed β-Lactams

Late-stage modifications are employed to introduce the thiophene and methyl groups:

Comparative Analysis of Synthetic Routes

Critical Reaction Monitoring Techniques

- NMR Spectroscopy :

- ¹H NMR : Diagnostic signals at δ 4.3–4.5 ppm (C3-H of β-lactam) and δ 7.1–7.3 ppm (thiophene protons).

- HPLC-MS :

Industrial-Scale Considerations

- Catalyst Recycling : Palladium recovery systems (e.g., immobilized Pd/C) reduce costs in cross-coupling steps.

- Solvent Optimization : Switching from DCM to MTBE improves safety and reduces environmental impact.

Chemical Reactions Analysis

Chemical Transformations and Reactivity

The compound exhibits reactivity typical of azetidinones, with potential for ring-opening and substitution reactions.

2.1. Ring-Opening Reactions

Azetidin-2-ones can undergo hydrolysis under acidic or basic conditions to form β-amino acids. For example, treatment with aqueous HCl or NaOH may lead to cleavage of the β-lactam ring, though specific data for this compound are not explicitly reported .

2.2. Substitution Reactions

The thiophene substituent at position 3 may participate in electrophilic aromatic substitution. While direct evidence for this compound is limited, analogous thiophene-containing azetidinones have shown reactivity in such transformations.

2.3. Nucleophilic Addition

The carbonyl group in the azetidinone ring is susceptible to nucleophilic attack. For instance, hydrazine derivatives can react with azetidinones to form hydrazones, as observed in related compounds .

Characterization and Analytical Data

Spectral analysis is critical for confirming the structure and purity of the compound. Below are key characterization techniques:

4.1. Nuclear Magnetic Resonance (NMR)

-

1H NMR : Methylene protons in the azetidine ring typically appear as broadened signals (δ 3.69–4.06 ppm) due to conformational dynamics .

-

13C NMR : Carbonyl carbons resonate near δ 170–180 ppm, while methylene carbons in the azetidine ring appear at δ 60–80 ppm .

4.2. Infrared (IR) Spectroscopy

4.3. Mass Spectrometry

Molecular ion peaks typically correspond to the molecular formula C₉H₁₁NOS (molecular weight = 167.23 g/mol) .

| Technique | Key Observations | Reference |

|---|---|---|

| 1H NMR | Broadened methylene signals (δ 3.69–4.06 ppm) | |

| 13C NMR | Carbonyl at ~170 ppm, methylene at ~60–80 ppm | |

| IR | C=O stretch at ~1694 cm⁻¹ |

Scientific Research Applications

While specific applications of 3-methyl-4-(thiophen-3-yl)azetidin-2-one are not detailed in the provided search results, the broader context of monocyclic β-lactams and azetidin-2-ones suggests potential uses based on their known biological activities and structural properties .

Monocyclic β-Lactams: A General Overview

- Biological activities Monocyclic β-lactams (azetidin-2-ones) exhibit a wide range of biological activities, notably antibacterial, anticancer, and cholesterol absorption inhibitory activities .

- Targets for treatment Derivatives of monocyclic β-lactams have been explored as agents for the treatment of various conditions, including atherosclerotic coronary heart disease, allergic and inflammatory conditions, autoimmune diseases, neurodegenerative diseases, diabetes, arterial thrombosis, microbial infections, and cancer .

- Enzyme Inhibition Appropriately decorated azetidine-2-ones act as inhibitors of different nucleophilic enzymes, most commonly serine, cysteine, and threonine proteases . Monocyclic β-lactams are explored as cholesterol absorption inhibitors, activators and inhibitors of lecithin-cholesterol acyltransferase, vasopressin V1a antagonists, tryptase and chymase inhibitors, thrombin inhibitors, factor XIa or kallikrein inhibitors, cathepsin K inhibitors, 20S proteasome inhibitors, human leukocyte elastase inhibitors, beta lactam combretastatin mimetics, carbonic anhydrase inhibitors, N-acyl ethanolamine acid amidase inhibitors, inhibitors of dengue and West Nile virus NS2B-NS3 protease, human cytomegalovirus protease inhibitors, RORγt (retinoid-related orphan receptor gamma t) modulators and glutamate uptake modulators .

- Building Blocks Beyond therapeutic potential, they serve as synthetic synthons in preparing other compounds in modern organic chemistry .

- Reactivity The core β-lactam skeleton's strained nature is largely responsible for its chemical reactivity, which can be enhanced by substituents on the β-lactam ring, particularly on the endocyclic nitrogen (N-1) .

Potential Applications of this compound

Given the properties of monocyclic β-lactams, this compound may have applications in:

- Drug Development: As a scaffold for designing new drugs targeting bacterial infections, cancer, or metabolic disorders . The presence of the thiophene group could add unique properties, potentially enhancing its interaction with biological targets.

- Enzyme Inhibition: As a potential inhibitor of enzymes involved in various diseases . Its structure could be modified to target specific proteases or other enzymes.

- Chemical Synthesis: As a synthetic intermediate in the creation of more complex molecules . The azetidinone ring can be modified or opened to create new chemical entities.

Known Information

Mechanism of Action

The mechanism of action of 3-Methyl-4-(thiophen-3-yl)azetidin-2-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its azetidinone and thiophene moieties. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Azetidin-2-one Derivatives

Key Observations :

Anticancer Activity

- Compound 6 (): Exhibited potent activity against cervical cancer (SiHa, IC₅₀ = 0.1 μM) and melanoma (B16F10, IC₅₀ = 1.2 μM) with low hepatotoxicity (IC₅₀ = 10 μM in Chang cells). The 4-methylphenyl and phenoxy groups likely contribute to its selectivity .

Antifungal Activity

- Azetidin-2-one Derivatives (): Demonstrated moderate to good antifungal activity. The presence of thiazolidin-4-one or oxadiazole rings enhanced efficacy, but toxicity to liver enzymes was noted .

- Target Compound : Thiophene’s lipophilicity may improve membrane permeability compared to polar oxadiazole derivatives, though toxicity profiles remain unstudied .

Anti-inflammatory and Analgesic Activity

- 2-Chlorophenyl Azetidin-2-one (): Showed 41.23% anti-inflammatory and 38% analgesic activity at 50 mg/kg. The halogenated aryl group enhanced potency compared to non-halogenated analogs .

Metabolic Stability and Toxicity

- Fluorophenyl Metabolites (): Fungal biotransformation of fluorophenyl azetidin-2-ones produced hydroxylated metabolites, indicating susceptibility to oxidative metabolism .

- Target Compound : The methyl and thiophene groups may reduce metabolic degradation compared to fluorophenyl analogs, though enzyme inhibition risks (e.g., liver toxicity) require evaluation .

Biological Activity

3-Methyl-4-(thiophen-3-yl)azetidin-2-one is a novel compound belonging to the azetidinone class, which has garnered attention due to its diverse biological activities. Azetidinones are recognized for their potential in medicinal chemistry, particularly for their roles as anticancer agents, antimicrobial agents, and inhibitors of various biological pathways. This article explores the biological activity of this compound, synthesizing findings from recent research studies and reviews.

Chemical Structure

The compound features a unique azetidinone ring with a methyl group and a thiophene moiety. The presence of these substituents is believed to influence its biological activities significantly.

Anticancer Activity

Recent studies have demonstrated that azetidinone derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have been synthesized and tested for their ability to inhibit tubulin assembly, which is crucial for cancer cell proliferation. In vitro assays revealed that certain azetidinones can induce apoptosis in breast cancer cells (MCF-7), showcasing their potential as anticancer agents .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | Tubulin inhibitor |

| Related Azetidinone | MDA-MB-231 | TBD | Apoptosis induction |

Antimicrobial Activity

Azetidinones have also been evaluated for their antimicrobial properties. Compounds with thiophene substitutions have shown enhanced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) studies indicate that modifications at the azetidine ring can significantly affect the antimicrobial potency .

| Bacterial Strain | MIC (µg/mL) | Compound |

|---|---|---|

| Staphylococcus aureus | 50 | This compound |

| Escherichia coli | 100 | This compound |

Antioxidant Activity

The antioxidant potential of azetidinone derivatives has been explored using various assays, such as DPPH and ABTS. These studies suggest that the presence of the thiophene group may enhance the radical scavenging activity of the compound, making it a candidate for further research in oxidative stress-related conditions .

Case Studies

- Antiproliferative Effects : A study on a series of azetidinone derivatives demonstrated that compounds with similar structural features to this compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth .

- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of thiophene-substituted azetidinones found that certain derivatives displayed remarkable activity against multidrug-resistant bacterial strains, highlighting their potential in addressing antibiotic resistance .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-Methyl-4-(thiophen-3-yl)azetidin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The Staudinger ketene-imine cycloaddition is a common route for azetidin-2-one synthesis. For example, reacting imines with ketenes generated in situ from acid chlorides (e.g., phthalylglycyl chloride) in anhydrous methylene chloride with triethylamine (TEA) as a base . Optimization may involve temperature control (0°C to room temperature), stoichiometric adjustments, and catalyst screening (e.g., Lewis acids). Purification via column chromatography or recrystallization is critical for yield improvement.

Q. Which analytical techniques are essential for confirming structural integrity and purity?

- Methodological Answer :

- Spectroscopy : - and -NMR to verify substituent positions and stereochemistry.

- X-ray crystallography : Use SHELXL or WinGX for single-crystal structure determination. ORTEP-III can visualize anisotropic displacement parameters.

- Chromatography : HPLC or GC-MS to assess purity and detect byproducts.

Q. How should researchers design initial biological assays to evaluate cytotoxicity?

- Methodological Answer : Conduct MTT or SRB assays on cancer cell lines (e.g., SiHa, B16F10) and non-cancerous cells (e.g., Chang hepatocytes) to determine IC values and selectivity . Include positive controls (e.g., cisplatin) and triplicate experiments to ensure reproducibility.

Advanced Research Questions

Q. How can computational modeling predict the bioactivity and stability of azetidin-2-one derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate molecular electrostatic potentials (MEPs) and frontier orbitals (HOMO-LUMO) using Gaussian or ORCA to predict reactivity and stability .

- Molecular Docking : Use AutoDock Vina or GOLD to simulate binding interactions with targets like tubulin or kinases. Validate with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability .

- ADME Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What strategies resolve contradictions in reported biological activities of azetidin-2-one derivatives?

- Methodological Answer :

- Structural Analysis : Compare crystal packing (via Mercury or PLATON) and hydrogen-bonding patterns to identify polymorphic effects.

- Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) .

- Meta-Analysis : Use cheminformatics tools (e.g., KNIME) to correlate substituent effects (e.g., electron-withdrawing groups) with activity trends across studies .

Q. How can advanced spectroscopic techniques elucidate reaction mechanisms for azetidin-2-one derivatives?

- Methodological Answer :

- In Situ Monitoring : Use -NMR or IR spectroscopy to track intermediates in real time.

- Mass Spectrometry (HRMS) : Identify transient species (e.g., ketene intermediates) via high-resolution ESI-MS.

- Kinetic Studies : Apply Eyring plots to determine activation parameters (ΔH‡, ΔS‡) under varying temperatures .

Q. What crystallographic approaches address challenges in characterizing azetidin-2-one polymorphs?

- Methodological Answer :

- Twinning Analysis : Use SHELXL or PLATON to refine twinned datasets.

- Hirshfeld Surface Analysis : CrystalExplorer quantifies intermolecular interactions (e.g., C-H···O, π-π stacking) influencing polymorphism .

- Synchrotron XRD : High-resolution data collection resolves disorder in flexible substituents (e.g., thiophene rings) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.